

Succinic acid-13C4 chemical properties

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Compound of Interest		
Compound Name:	Succinic acid-13C4	
Cat. No.:	B1316312	Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of **Succinic Acid- 13C4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic significance of **Succinic acid-13C4**. This isotopically labeled compound is a critical tool for researchers investigating cellular metabolism, particularly the Tricarboxylic Acid (TCA) cycle, and for professionals in drug development assessing the metabolic impact of therapeutic agents.

Core Chemical Properties

Succinic acid-13C4 is a stable, non-radioactive isotopologue of succinic acid where all four carbon atoms are replaced with the 13C isotope. This labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis using mass spectrometry and a valuable probe for structural and quantitative studies by nuclear magnetic resonance spectroscopy.[1][2]

Quantitative Data Summary

The physical and chemical properties of **Succinic acid-13C4** are summarized in the table below. Data has been compiled from various suppliers and databases to provide a comprehensive reference.



Property	Value	Reference(s)
IUPAC Name	Butanedioic acid-1,2,3,4-13C4	[3]
Synonyms	(13C4)Succinic acid, Butanedioic acid-13C4	[4][5]
CAS Number	201595-67-7	[1][4][5][6]
Molecular Formula	13C4H6O4	[3]
Molecular Weight	122.06 g/mol	[1][4][6]
Appearance	White solid, crystalline powder	[1][6][7]
Melting Point	187-190 °C	[1][6]
Boiling Point	235 °C	[1][6]
Isotopic Purity	≥99 atom % 13C	[1][6]
Chemical Purity	≥98%	[4][5]
Solubility	Soluble in water, methanol, ethanol, acetone. Insoluble in benzene.	[7][8]
Storage Temperature	Room temperature, away from light and moisture.	[4][5]
SMILES String	OINVALID-LINK[13CH2] [13CH2]INVALID-LINK=O	[1][6]
InChI Key	KDYFGRWQOYBRFD- JCDJMFQYSA-N	[1][6]

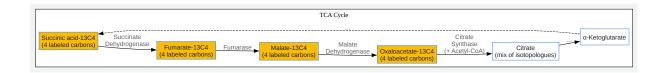
Metabolic Significance and Signaling Pathways

Succinic acid is a key intermediate in the TCA cycle, a central hub of cellular metabolism for energy production.[5][9] The use of **Succinic acid-13C4** allows for precise tracing of its metabolic fate through the latter stages of the TCA cycle.

Tracing Succinic Acid-13C4 in the TCA Cycle



When **Succinic acid-13C4** is introduced into a biological system, its four labeled carbons can be tracked as it is converted to fumarate, malate, and oxaloacetate. This provides a direct measure of the flux through succinate dehydrogenase and subsequent TCA cycle enzymes.



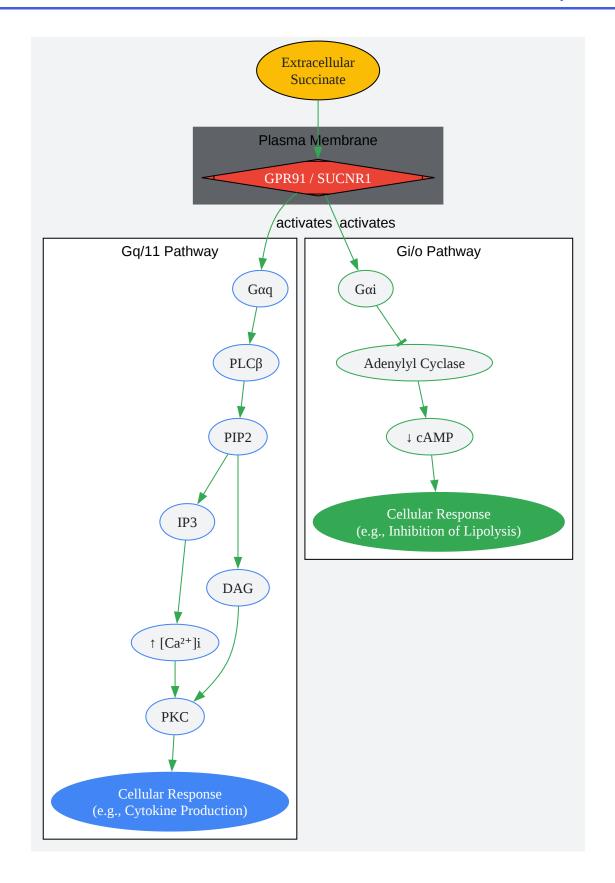
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Tracing the four 13 C atoms from **Succinic acid-13C4** through the TCA cycle.

Succinate as a Signaling Molecule: The GPR91/SUCNR1 Pathway

Beyond its metabolic role, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[6][10] This signaling is implicated in various physiological and pathological processes, including inflammation, hypertension, and fibrosis.[4][11] GPR91 couples to both Gq/11 and Gi/o proteins, initiating distinct downstream cascades.





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Succinate-activated GPR91/SUCNR1 signaling through Gq and Gi pathways.



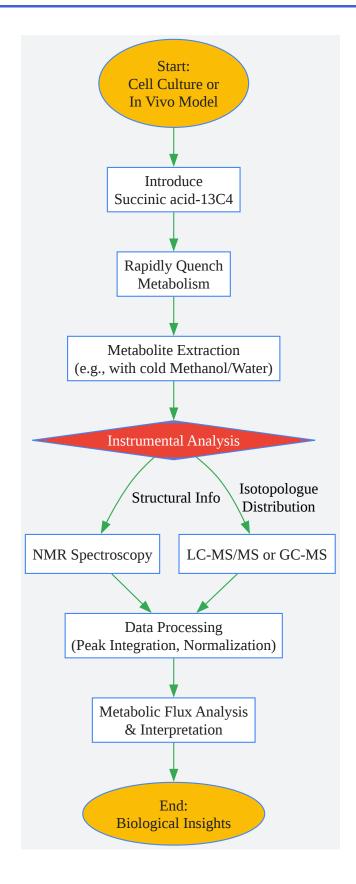
Experimental Protocols

The use of **Succinic acid-13C4** in metabolic studies requires robust experimental design and precise analytical methods. Below are detailed protocols for typical applications in NMR and mass spectrometry.

Metabolomics Experimental Workflow

A typical metabolomics workflow for tracing **Succinic acid-13C4** involves several key stages, from sample preparation to data analysis. This process allows for the quantification of isotopic enrichment in downstream metabolites.[12]





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General experimental workflow for metabolomics using **Succinic acid-13C4**.



Protocol 1: Analysis by NMR Spectroscopy

NMR spectroscopy is used to determine the specific positions of the 13C labels within metabolites, providing valuable structural information and constraints for metabolic flux analysis.[13][14]

- 1. Sample Preparation:
- Cell/Tissue Extraction:
 - Rapidly quench metabolism by flash-freezing the sample in liquid nitrogen.
 - Extract metabolites using a cold solvent mixture, such as 80% methanol.
 - Centrifuge to remove cell debris and collect the supernatant.
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- · Reconstitution:
 - Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O for aqueous samples or DMSO-d₆).[13] A typical volume is 0.6-0.7 mL for a standard 5 mm NMR tube.
 [13]
 - For quantitative analysis, add a known concentration of an internal standard (e.g., DSS for D₂O).[13]
- 2. NMR Data Acquisition:
- Instrument: High-field NMR spectrometer (e.g., 500 MHz or higher).[14]
- Experiment: Acquire a standard 1D 13C NMR spectrum with proton decoupling.[13] 2D
 experiments like 1H-13C HSQC can also be run to resolve overlapping signals and confirm
 assignments.[14]
- Key Parameters:
 - Pulse Program: Standard 13C observe pulse (e.g., zgpg30).[13]



- Relaxation Delay (d1): Set to at least 5 times the longest T1 of the carbons of interest for accurate quantification.
- Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (can be several thousand for 13C).

3. Data Analysis:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Integrate the signals corresponding to the different carbon positions in the metabolites of interest.
- The relative intensities of the signals from the 13C-labeled and unlabeled positions provide a measure of isotopic enrichment.[15]

Protocol 2: Analysis by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is a highly sensitive method for quantifying the incorporation of 13C into metabolites and determining the mass isotopologue distribution (MID).[16][17]

1. Sample Preparation:

- Metabolite Extraction: Follow the same procedure as for NMR sample preparation (Protocol 1, Step 1a).
- Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).[12][16]

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: Use a column suitable for separating polar metabolites, such as Hydrophilic
 Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column.[15][16]



- Mobile Phase: A typical gradient involves water and acetonitrile with an additive like formic acid or ammonium hydroxide to improve ionization.
- Mass Spectrometry (MS):
 - Ionization: Use electrospray ionization (ESI) in negative mode, which is generally effective for carboxylic acids.[17]
 - Analysis Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for both unlabeled succinate and its 13C4 isotopologue.[15] For untargeted analysis, operate in full scan mode to identify all labeled species.
 - Example Transitions for Succinate:
 - Unlabeled (m/z 117) -> Fragment ions
 - Labeled 13C4 (m/z 121) -> Fragment ions
- 3. Data Analysis:
- Integrate the peak areas for each mass isotopologue of succinate and its downstream metabolites.
- Correct the raw mass isotopologue distributions for the natural abundance of 13C and other heavy isotopes.
- The resulting fractional enrichment data can be used in metabolic flux analysis software to calculate the rates of metabolic pathways.[15]

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